![molecular formula C13H17N3O2 B7569918 3-N-methyl-3-N-pyrrolidin-3-ylbenzene-1,3-dicarboxamide](/img/structure/B7569918.png)
3-N-methyl-3-N-pyrrolidin-3-ylbenzene-1,3-dicarboxamide
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Overview
Description
3-N-methyl-3-N-pyrrolidin-3-ylbenzene-1,3-dicarboxamide, commonly known as MPBD, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its potent stimulant effects. The chemical structure of MPBD is similar to other synthetic cathinones such as MDPV and alpha-PVP, which are known to cause adverse effects on human health. However, the unique chemical properties of MPBD make it a promising candidate for scientific research in various fields.
Mechanism of Action
The mechanism of action of MPBD is similar to other synthetic cathinones. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This results in a potent stimulant effect, which can lead to adverse effects on human health.
Biochemical and Physiological Effects
MPBD has been shown to have various biochemical and physiological effects on the human body. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which can lead to a potent stimulant effect. MPBD has also been shown to increase heart rate and blood pressure, which can lead to adverse effects on human health. Additionally, MPBD has been shown to cause hyperthermia, seizures, and even death in some cases.
Advantages and Limitations for Lab Experiments
MPBD has several advantages and limitations for lab experiments. One of the main advantages is its potent stimulant effect, which can be used to study the effects of synthetic cathinones on the central nervous system. MPBD can also be used to study the effects of synthetic cathinones on the cardiovascular system. However, one of the main limitations of MPBD is its potential for adverse effects on human health. Therefore, it should be used with caution in lab experiments.
Future Directions
There are several future directions for research on MPBD. One area of research could focus on the development of new synthetic cathinones with less adverse effects on human health. Another area of research could focus on the use of MPBD as a tool to study the effects of synthetic cathinones on the central nervous system. Additionally, more research is needed to understand the long-term effects of MPBD on human health. Overall, MPBD has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
MPBD can be synthesized using various methods, including the reductive amination of benzophenone and pyrrolidine, followed by the reaction with methyl iodide. Another method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine, followed by the reaction with methyl iodide. These methods have been described in detail in scientific literature and can be used to produce high-quality MPBD for research purposes.
Scientific Research Applications
MPBD has shown promising results in various scientific research applications. It has been used as a tool to study the effects of synthetic cathinones on the central nervous system. MPBD has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. MPBD has also been used to study the effects of synthetic cathinones on the cardiovascular system. It has been shown to increase heart rate and blood pressure, which can lead to adverse effects on human health.
properties
IUPAC Name |
3-N-methyl-3-N-pyrrolidin-3-ylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(11-5-6-15-8-11)13(18)10-4-2-3-9(7-10)12(14)17/h2-4,7,11,15H,5-6,8H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQUNSHPRANAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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